molecular formula C15H19NO2S B2753914 2-(1-Adamantyl)-4-methylthiazole-5-carboxylic acid CAS No. 1354407-57-0

2-(1-Adamantyl)-4-methylthiazole-5-carboxylic acid

Cat. No.: B2753914
CAS No.: 1354407-57-0
M. Wt: 277.38
InChI Key: GQVDXTCTMCYLQZ-UHFFFAOYSA-N
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Description

2-(1-Adamantyl)-4-methylthiazole-5-carboxylic acid (CAS RN: 1354407-57-0) is a high-purity chemical building block designed for pharmaceutical research and development. This compound features a unique molecular architecture that combines a rigid, lipophilic adamantane moiety with a methylthiazole-carboxylic acid scaffold. This structure is of significant interest in medicinal chemistry for the design of novel bioactive molecules. The core research value of this compound lies in its potential applications based on the known biological activities of its key components. Derivatives containing the adamantyl group have been extensively studied and demonstrate a broad spectrum of pharmacological properties, including notable anti-inflammatory and antimicrobial activities . Furthermore, the thiazole-carboxylic acid core is a privileged structure in drug discovery. Research on similar thiazole-5-carboxylic acid derivatives has shown promising antioxidant and anti-inflammatory effects in biological models, suggesting potential for managing metabolic disorders . The presence of the carboxylic acid functional group also provides a versatile handle for further synthetic modification, allowing researchers to create amides, esters, and other derivatives to optimize drug-like properties and explore structure-activity relationships (SAR). This product is intended For Research Use Only and is not for diagnostic or therapeutic use. It is strictly not for human consumption. Researchers should handle this material with appropriate care and adhere to all relevant laboratory safety protocols.

Properties

IUPAC Name

2-(1-adamantyl)-4-methyl-1,3-thiazole-5-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19NO2S/c1-8-12(13(17)18)19-14(16-8)15-5-9-2-10(6-15)4-11(3-9)7-15/h9-11H,2-7H2,1H3,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GQVDXTCTMCYLQZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=N1)C23CC4CC(C2)CC(C4)C3)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19NO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

277.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Chemical Reactions Analysis

2-(1-Adamantyl)-4-methylthiazole-5-carboxylic acid can undergo various chemical reactions, including:

Scientific Research Applications

Antiviral Activity

Research indicates that derivatives of adamantane, including 2-(1-Adamantyl)-4-methylthiazole-5-carboxylic acid, exhibit antiviral properties. These compounds have been shown to inhibit viruses such as Vaccinia and coronaviruses by interfering with viral replication mechanisms. The steric bulk of the adamantyl group plays a crucial role in enhancing the antiviral efficacy by preventing hydrolytic degradation and improving plasma half-life .

Antidiabetic Effects

Studies have demonstrated that thiazole derivatives can possess significant antidiabetic activity. For instance, compounds similar to this compound have been evaluated for their ability to inhibit enzymes like α-amylase and α-glucosidase, which are critical in carbohydrate metabolism. The compound's effectiveness in reducing blood glucose levels suggests potential therapeutic applications in managing type 2 diabetes .

Antimicrobial Properties

The compound has also shown promising antimicrobial activity against various bacterial strains, including Escherichia coli and Staphylococcus aureus. Such properties make it a candidate for developing new antibiotics or adjunct therapies to combat resistant bacterial infections .

Study on Antimicrobial Activity

In a study evaluating a series of adamantane derivatives, this compound was found to be one of the most effective compounds against Bacillus subtilis and Candida albicans. The results indicated that the compound's structural features contributed significantly to its antimicrobial potency .

Evaluation of Antidiabetic Potential

Another study highlighted the antidiabetic effects of thiazole derivatives in diabetic rat models. Administration of these compounds resulted in significant reductions in blood glucose levels and improvements in pancreatic function. Histological examinations showed restoration of normal pancreatic architecture post-treatment .

Summary Table of Applications

Application AreaSpecific ActivityReferences
Antiviral Inhibition of Vaccinia virus and coronaviruses
Antidiabetic Inhibition of α-amylase and α-glucosidase
Antimicrobial Effective against E. coli and S. aureus

Mechanism of Action

The mechanism of action of 2-(1-Adamantyl)-4-methylthiazole-5-carboxylic acid involves its interaction with specific molecular targets and pathways. The adamantane moiety is known to enhance the lipophilicity of the compound, allowing it to interact with lipid membranes and proteins. The thiazole ring can participate in various biochemical interactions, potentially inhibiting or modulating the activity of enzymes and receptors .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and XO Inhibition

Key structural variations among thiazole-carboxylic acid derivatives influence their XO inhibitory activity, pharmacokinetics, and therapeutic efficacy. Below is a comparative analysis:

Compound Substituents XO IC₅₀ (nM) In Vivo Efficacy Key Features
2-(1-Adamantyl)-4-methylthiazole-5-carboxylic acid 2-Adamantyl, 4-methyl Not reported Not reported High lipophilicity; potential metabolic stability due to adamantyl group .
Febuxostat (2-(3-cyano-4-isobutoxyphenyl)-4-methylthiazole-5-carboxylic acid) 3-Cyano-4-isobutoxyphenyl, 4-methyl 0.6 (Ki value) Effective in clinical use Direct phenyl-thiazole linkage; optimized for XO binding and oral bioavailability.
2-(3-Cyano-2-isopropylindol-5-yl)-4-methylthiazole-5-carboxylic acid 3-Cyanoindol-5-yl, 4-methyl 3.0–16 Moderate UA reduction Indole substituent enhances in vitro potency but variable in vivo translation.
2-(7-Nitro-5-isopropoxy-indol-2-yl)-4-methylthiazole-5-carboxylic acid 7-Nitro-5-isopropoxyindol-2-yl, 4-methyl 5.1 43% UA reduction at 10 mg/kg Nitro and isopropoxy groups improve in vivo activity and bioavailability.
2-(Substituted benzylamino)-4-methylthiazole-5-carboxylic acid Benzylamino spacer, 4-methyl Not reported Not reported Methylene spacer alters binding mode; potential for dual XO and free radical inhibition .

Key Observations

  • Adamantyl vs. Phenyl/Indolyl Substituents :
    The adamantyl group in this compound introduces steric bulk, which may hinder binding to XO compared to planar aromatic groups like phenyl or indolyl in febuxostat and its analogs. However, adamantyl’s lipophilicity could enhance tissue penetration and prolong half-life .
  • Electron-Withdrawing Groups: Substituents such as cyano (‑CN) and nitro (‑NO₂) improve XO inhibition by enhancing electronic interactions with the enzyme’s active site .
  • Pharmacokinetics :
    Compounds with alkoxy groups (e.g., isobutoxy in febuxostat) or heterocyclic moieties (e.g., indolyl) demonstrate better oral bioavailability. For example, the 7-nitro-5-isopropoxyindol-2-yl derivative achieved 43% uric acid reduction in vivo despite moderate in vitro potency .

Physicochemical Properties

Property This compound Febuxostat Indol-5-yl Analogues
Molecular Weight 277.38 g/mol 316.37 g/mol ~300–320 g/mol
Lipophilicity (LogP) High (predicted) 2.8 (experimental) Moderate to high
Solubility Likely low due to adamantyl Low (requires salt formation) Variable, depends on substituents

Research Findings and Implications

  • This suggests that adamantyl groups may confer novel mechanisms of action beyond XO inhibition.
  • Febuxostat vs. Adamantyl Analog: Febuxostat’s clinical success stems from its optimized phenyl-thiazole linkage and cyano/isobutoxy substituents, which balance potency and bioavailability. The adamantyl derivative’s larger size may limit XO binding but could be advantageous in targeting other pathways.
  • Synthetic Challenges : Adamantyl derivatives require specialized coupling reagents (e.g., EDC, TBTU) for synthesis, as seen in related thiazole-ester preparations .

Biological Activity

2-(1-Adamantyl)-4-methylthiazole-5-carboxylic acid is a compound of interest due to its potential biological activities, particularly in pharmacology and medicinal chemistry. This article explores its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure

The compound features an adamantane moiety linked to a thiazole ring with a carboxylic acid functional group. The structural formula can be represented as follows:

C14H17N1O2S\text{C}_{14}\text{H}_{17}\text{N}_{1}\text{O}_{2}\text{S}

Biological Activity Overview

Research indicates that this compound exhibits various biological activities, including:

  • Antioxidant Activity : Compounds similar to thiazoles have shown significant antioxidant properties, which are crucial for mitigating oxidative stress in biological systems.
  • Xanthine Oxidase Inhibition : This compound has been studied for its ability to inhibit xanthine oxidase, an enzyme involved in purine metabolism and implicated in conditions like gout.

The mechanisms through which this compound exerts its effects include:

  • Enzyme Inhibition : It interacts with xanthine oxidase, potentially leading to reduced uric acid levels in the body. This interaction is crucial for treating hyperuricemia-related conditions.
  • Antimicrobial Properties : Preliminary studies suggest that derivatives of this compound may possess antimicrobial activity against various pathogens, indicating potential therapeutic applications.

Structure-Activity Relationship (SAR)

The biological efficacy of this compound can be influenced by structural modifications. Key findings from SAR studies include:

  • Positioning of Functional Groups : The placement of the carboxylic acid group is essential for maintaining activity against specific biological targets.
  • Substituent Effects : Variations in the adamantyl substituent can enhance or diminish biological activity, emphasizing the importance of steric and electronic factors.

Case Studies and Research Findings

Several studies have investigated the biological activities associated with thiazole derivatives, including this compound:

  • Xanthine Oxidase Inhibition Study :
    • A study reported that derivatives with similar structures demonstrated IC50 values ranging from 3.6 µM to 9.9 µM against xanthine oxidase, suggesting moderate inhibitory activity compared to established inhibitors like febuxostat .
  • Antioxidant Activity Assessment :
    • Compounds exhibiting thiazole moieties were evaluated for their antioxidant capacity using various assays, showing significant radical scavenging abilities .
  • Antimicrobial Activity Evaluation :
    • Research on thiazole derivatives indicated potent antimicrobial effects against Gram-positive bacteria, with some compounds showing lower MIC values than standard antibiotics .

Data Tables

Biological ActivityIC50 Values (µM)Reference
Xanthine Oxidase Inhibition3.6 - 9.9
Antioxidant ActivityVaries (assay dependent)
Antimicrobial Activity (S. aureus)3.91 - 62.5

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 2-(1-Adamantyl)-4-methylthiazole-5-carboxylic acid?

  • Methodological Answer : The synthesis typically involves cyclization of precursors, such as thiazole derivatives, followed by functionalization. For example, similar compounds are synthesized via hydrolysis of ester precursors (e.g., ethyl esters) under basic conditions (10% NaOH in aqueous ethanol at 40°C) to yield the carboxylic acid moiety . Multi-step protocols may include amide bond formation between adamantyl-containing intermediates and thiazole-carboxylic acid derivatives . Optimization involves adjusting reaction time, temperature, and purification techniques (e.g., crystallization) to achieve >85% yield .

Q. How is this compound characterized in terms of physicochemical properties?

  • Methodological Answer : Key properties include molecular formula C₁₅H₁₉NO₂S and molecular weight 277.38 g/mol . Characterization requires spectroscopic methods:

  • NMR : To confirm adamantyl and thiazole ring integration.
  • IR : Carboxylic acid C=O stretch (~1700 cm⁻¹) and thiazole ring vibrations.
  • Mass spectrometry : For molecular ion peak validation .

Q. What analytical applications are reported for structurally similar thiazole-carboxylic acids?

  • Methodological Answer : Analogous compounds (e.g., 2-(4-chlorophenyl)thiazole-5-carboxylic acid) are used as HPLC standards or reactants in analytical assays due to their stability and defined reactivity. For example, they serve as calibration reagents in UV-Vis spectroscopy or as derivatization agents for amine detection .

Advanced Research Questions

Q. How does X-ray crystallography elucidate the molecular interactions of this compound?

  • Methodological Answer : Single-crystal X-ray diffraction (296 K, R-factor = 0.049) reveals planar conformations of the thiazole and adamantyl groups, with dihedral angles <3° between rings . Non-covalent interactions, such as O–H⋯N hydrogen bonds (2.6 Å) and π-π stacking (centroid distance ~3.75 Å), are critical for understanding solid-state stability and potential receptor binding .

Q. What is the role of the adamantyl group in modulating pharmacological activity?

  • Methodological Answer : The adamantyl group enhances lipophilicity (logP ~3.5) and metabolic stability, as observed in febuxostat analogs. Structure-activity relationship (SAR) studies suggest that bulky substituents improve enzyme inhibition (e.g., xanthine oxidase) by fitting into hydrophobic pockets . Computational docking (e.g., AutoDock Vina) can model adamantyl-enzyme interactions using crystallographic data .

Q. How can researchers optimize reaction conditions to mitigate byproduct formation during synthesis?

  • Methodological Answer : Byproduct analysis (e.g., LC-MS) identifies impurities like unhydrolyzed esters or adamantyl-thiazole isomers. Optimization strategies include:

  • Temperature control : Reflux at 80–90°C for complete ester hydrolysis .
  • Catalyst screening : Acidic conditions (HCl) for cyclization vs. basic conditions (NaOH) for hydrolysis .
  • Purification : Column chromatography or recrystallization to isolate the carboxylic acid .

Q. What stability challenges arise during storage, and how are they addressed?

  • Methodological Answer : Adamantyl-containing compounds are sensitive to moisture and oxidation . Stability studies (accelerated at 40°C/75% RH) recommend:

  • Storage : In amber vials under inert gas (N₂) at -20°C .
  • Handling : Use desiccants and avoid prolonged exposure to light . Degradation products (e.g., decarboxylated derivatives) are monitored via TLC or HPLC .

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